molecular formula C18H22N6O2S B2734855 1-methyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide CAS No. 1797624-00-0

1-methyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2734855
CAS No.: 1797624-00-0
M. Wt: 386.47
InChI Key: WWPUBXFGZHKGDR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an imidazole ring and a sulfonamide group. The presence of these groups suggests that the compound might have biological activity, as both imidazoles and sulfonamides are found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The imidazole ring and the sulfonamide group would likely contribute to the overall polarity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring and sulfonamide group would likely make the compound soluble in polar solvents .

Scientific Research Applications

Antibacterial Agents

Research has demonstrated the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at developing antibacterial agents. The creation of pyran, pyridine, and pyridazine derivatives, among others, from precursors containing sulfonamido groups, highlights the antimicrobial potential of such compounds. These synthesized compounds exhibited significant antibacterial activities, indicating their utility in medicinal chemistry for antibiotic development (Azab, Youssef, & El-Bordany, 2013).

Antiulcer Agents

Another study explored the synthesis of imidazo[1,2-a]pyridines with substitutions at the 3-position, targeting their application as antiulcer agents. These compounds were evaluated for their antisecretory and cytoprotective properties, offering insights into their potential use in treating ulcerative conditions. While the specific compound mentioned may not directly relate, the research underscores the broader applicability of imidazole derivatives in addressing gastrointestinal diseases (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antimicrobial Activity

The antimicrobial activity of novel heterocyclic compounds based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole was investigated, providing a template for the development of compounds with potential for use as antimicrobial agents. This research suggests a pathway for utilizing sulfonamide and imidazole derivatives in combating microbial infections, further underscoring the importance of such compounds in pharmaceutical applications (El‐Emary, Al-muaikel, & Moustafa, 2002).

Coordination Chemistry

Research into the coordination and structural characterization of metal complexes containing sulfonamido-imidazole derivatives provides insights into their potential applications in materials science and catalysis. These studies reveal the complex's ability to interact with metal centers, offering avenues for the development of novel catalysts and materials (Bermejo et al., 2000).

Herbicidal Activity

The synthesis of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This indicates the potential of sulfonamide and imidazole derivatives in agricultural applications, specifically in the development of new herbicides (Moran, 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Both imidazoles and sulfonamides are found in drugs with various mechanisms of action, ranging from antimicrobial to anticancer activity .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials .

Properties

IUPAC Name

1-methyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S/c1-23-12-17(20-13-23)27(25,26)21-10-11-24-16-8-3-2-6-14(16)18(22-24)15-7-4-5-9-19-15/h4-5,7,9,12-13,21H,2-3,6,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPUBXFGZHKGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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